![molecular formula C19H14F3NO3 B2502492 1-Acetyl-3-[4-(trifluoromethyl)phenyl]-2-indolizinyl acetate CAS No. 477870-94-3](/img/structure/B2502492.png)
1-Acetyl-3-[4-(trifluoromethyl)phenyl]-2-indolizinyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-Acetyl-3-[4-(trifluoromethyl)phenyl]-2-indolizinyl acetate is a nitrogen-bridged heterocycle, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and properties of closely related indolizine derivatives, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of indolizine derivatives, as described in the first paper, involves the N-formylation of 3-acetyl-2-(alkylamino)indolizines using triethyl orthoformate and acetic anhydride in the presence of zinc chloride. This is followed by intramolecular dehydration under strong alkaline conditions to yield 1,4-dihydropyrido[2,3-b]indolizin-4-one derivatives . Although the specific synthesis of 1-Acetyl-3-[4-(trifluoromethyl)phenyl]-2-indolizinyl acetate is not detailed, the methods described could potentially be adapted for its synthesis by incorporating the appropriate trifluoromethylphenyl substituent at the relevant step.
Molecular Structure Analysis
The molecular structure of indolizine derivatives is characterized by a fused pyridine and pyrrole ring system. The presence of various substituents can significantly influence the electronic and steric properties of these molecules. In the case of 1-Acetyl-3-[4-(trifluoromethyl)phenyl]-2-indolizinyl acetate, the trifluoromethyl group would be expected to exert a strong electron-withdrawing effect, potentially affecting the reactivity and stability of the compound.
Chemical Reactions Analysis
Indolizine derivatives can participate in a variety of chemical reactions due to their reactive sites, such as the acetyl group and the nitrogen atom in the ring system. The second paper describes a one-pot domino reaction to synthesize 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives, which involves the reaction of isocyanides and pyridine-2-carbaldehyde in the presence of acetoacetanilide . This suggests that similar domino reactions could be employed in the synthesis or further functionalization of 1-Acetyl-3-[4-(trifluoromethyl)phenyl]-2-indolizinyl acetate.
Physical and Chemical Properties Analysis
The physical and chemical properties of indolizine derivatives are influenced by their molecular structure. The introduction of a trifluoromethyl group is likely to increase the lipophilicity of the compound, which could have implications for its solubility and membrane permeability. The papers provided do not offer specific data on the physical and chemical properties of the compounds studied, but such properties are typically determined through experimental methods such as melting point analysis, solubility testing, and NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Methods : Indolizine derivatives, including those related to 1-acetyl-3-[4-(trifluoromethyl)phenyl]-2-indolizinyl acetate, can be synthesized using various methods. For instance, the reaction of 3-(2-pyridyl)methylene-2,4-pentanedione with acetic anhydride can yield indolizine derivatives (Pohjala, 1977). Another study discusses the synthesis of indolizine derivatives via a one-pot domino reaction (Ziyaadini et al., 2011).
Characterization and Structural Analysis : The structure and properties of indolizine derivatives are often characterized using various spectroscopic techniques. For example, a study on the synthesis and characterization of oxadiazole derivatives containing the indole moiety reports the use of NMR, CNMR, Mass, IR, and elemental analysis (Muralikrishna et al., 2014).
Biological and Chemical Properties
Antioxidant Properties : Certain indolizine derivatives have been examined for their antioxidant properties. For instance, the synthesis of 1-substituted 7-cyano-2,3-diphenylindolizines and their evaluation as antioxidants highlight the potential biological activities of these compounds (Østby et al., 2000).
Potential in Drug Development : Although specific information on 1-acetyl-3-[4-(trifluoromethyl)phenyl]-2-indolizinyl acetate is limited, related indolizine compounds are often explored for their potential in drug development due to their diverse biological properties.
Chemical Reactions and Applications
Chemical Reactions : Studies on indolizine derivatives also focus on their behavior in various chemical reactions. For example, the acid-catalyzed reactions of indolizines have been explored to understand their potential applications in different chemical contexts (Miki et al., 1991).
Synthetic Applications : The efficient synthesis of functionalized indolizines, including the use of copper-catalyzed cycloisomerizations, highlights the applicability of these compounds in synthetic chemistry (Yan et al., 2007).
Safety and Hazards
The safety information available indicates that this compound has the GHS07 pictogram with the signal word “Warning”. The hazard statements associated with this compound are H302, H312, and H332. The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Eigenschaften
IUPAC Name |
[1-acetyl-3-[4-(trifluoromethyl)phenyl]indolizin-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NO3/c1-11(24)16-15-5-3-4-10-23(15)17(18(16)26-12(2)25)13-6-8-14(9-7-13)19(20,21)22/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYKEKYAGVJYQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CC=CN2C(=C1OC(=O)C)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-3-[4-(trifluoromethyl)phenyl]-2-indolizinyl acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-[2-Methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]prop-2-enoic acid](/img/structure/B2502409.png)
![N-(2,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2502411.png)
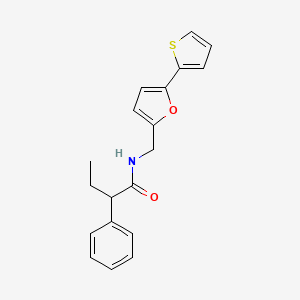
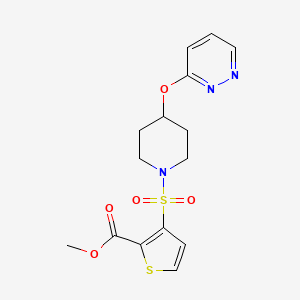
![{[4-Amino-3-(trifluoromethyl)phenyl]sulfanyl}formonitrile](/img/structure/B2502415.png)
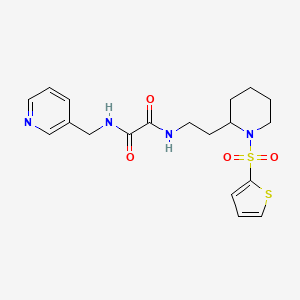
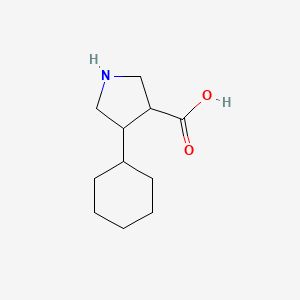

![N-[1-(3-Methylphenyl)piperidin-3-yl]prop-2-enamide](/img/structure/B2502423.png)
![(Z)-ethyl 2-((4-(tert-butyl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2502424.png)
![2-(9-(2,4-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetic acid](/img/structure/B2502425.png)
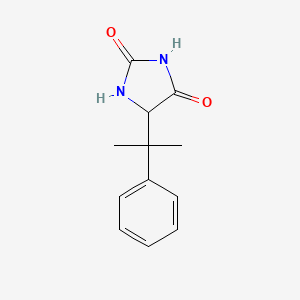
![3-(3-methylbutyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2502430.png)
![4-cyclopropyl-1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B2502432.png)